molecular formula C8H5IN2O2 B6206093 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 929907-70-0

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B6206093
CAS No.: 929907-70-0
M. Wt: 288
InChI Key:
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Description

3-(4-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that features an oxadiazole ring fused with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodobenzohydrazide with ethyl chloroformate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of solvents such as acetonitrile or dichloromethane and catalysts like copper(I) salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.

Mechanism of Action

The mechanism of action of 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

3-(4-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and reactivity profiles .

Properties

CAS No.

929907-70-0

Molecular Formula

C8H5IN2O2

Molecular Weight

288

Purity

95

Origin of Product

United States

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